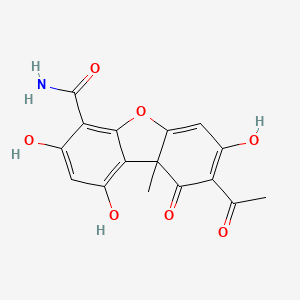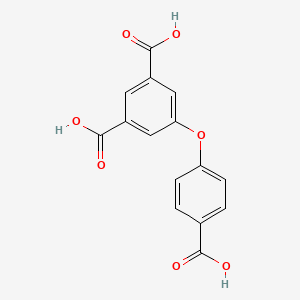
(2S)-7,4'-dihydroxy-3'-prenylflavan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-7,4’-dihydroxy-3’-prenylflavan: is a naturally occurring flavonoid compound found in various plants. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 7 and 4’ and a prenyl group at position 3’ on the flavan skeleton.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7,4’-dihydroxy-3’-prenylflavan typically involves several steps:
Prenylation: The introduction of the prenyl group at the 3’ position is achieved through a prenylation reaction. This can be done using prenyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl groups at positions 7 and 4’ are introduced through hydroxylation reactions. This can be achieved using hydroxylating agents such as hydrogen peroxide or through enzymatic hydroxylation.
Cyclization: The flavan skeleton is formed through a cyclization reaction, which can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of (2S)-7,4’-dihydroxy-3’-prenylflavan can be achieved through biotechnological methods, such as using genetically engineered microorganisms to produce the compound from simple precursors. This method is advantageous due to its sustainability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: (2S)-7,4’-dihydroxy-3’-prenylflavan can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Reduced flavan derivatives
Substitution: Esterified or etherified flavan derivatives
科学研究应用
Chemistry
In chemistry, (2S)-7,4’-dihydroxy-3’-prenylflavan is used as a precursor for the synthesis of other flavonoid derivatives. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemistry.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.
Medicine
In medicine, (2S)-7,4’-dihydroxy-3’-prenylflavan is investigated for its potential use in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate various biological pathways makes it a promising compound for drug development.
Industry
In the industry, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.
作用机制
The mechanism of action of (2S)-7,4’-dihydroxy-3’-prenylflavan involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
(2S)-naringenin: A dihydro-flavonoid with similar hydroxylation but lacking the prenyl group.
(2S)-eriodictyol: Another dihydro-flavonoid with hydroxyl groups at different positions.
(2S)-hesperetin: A methylated derivative of (2S)-naringenin.
Uniqueness
(2S)-7,4’-dihydroxy-3’-prenylflavan is unique due to the presence of the prenyl group at the 3’ position, which enhances its biological activity compared to non-prenylated flavonoids. This structural feature contributes to its increased lipophilicity and ability to interact with cellular membranes, making it more effective in various biological applications.
属性
分子式 |
C20H22O3 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1 |
InChI 键 |
HORNIGLAKNPZGF-IBGZPJMESA-N |
手性 SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O)C |
规范 SMILES |
CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)





![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)



